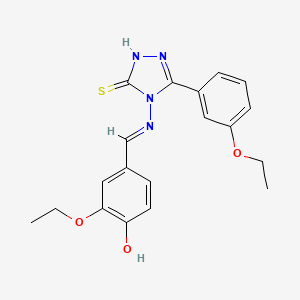![molecular formula C25H22N6OS2 B12011231 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 618414-65-6](/img/structure/B12011231.png)
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]乙酰胺是一种复杂的有机化合物,其结构包含一个三唑环、一个苯并噻唑部分和一个吡啶环。
准备方法
合成路线和反应条件
2-{[4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]乙酰胺的合成通常涉及多步有机反应。该过程从三唑环的制备开始,然后引入吡啶和苯并噻唑部分。最后一步是形成乙酰胺键。这些反应中常用的试剂包括碘化乙基、吡啶和各种催化剂,以促进三唑和苯并噻唑环的形成。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器,该反应器可以更好地控制反应条件并提高可扩展性。此外,还将考虑使用绿色化学原理,例如无溶剂反应和可回收催化剂,以减少对环境的影响。
化学反应分析
反应类型
2-{[4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化成亚砜或砜。
还原: 还原反应可以将三唑环转化为更饱和的形式。
取代: 该化合物可以在吡啶和苯并噻唑环上发生亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱性条件下进行。
主要产物
氧化: 亚砜和砜。
还原: 饱和的三唑衍生物。
取代: 根据所用亲核试剂的不同,会产生各种取代衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为生物活性化合物的潜力,特别是在抑制特定酶或受体方面。
医学: 探索其潜在的治疗特性,包括抗炎、抗菌和抗癌活性。
工业: 用于开发具有特定性质的新材料,例如导电性或荧光性。
作用机制
2-{[4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]乙酰胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,可能抑制其活性或改变其功能。所涉及的具体途径将取决于特定的应用和靶标。
相似化合物的比较
类似化合物
2-(吡啶-2-基)嘧啶衍生物: 这些化合物共享吡啶环,并且已被研究其生物活性.
N-(吡啶-2-基)酰胺: 这些化合物也包含吡啶环,并且以其多样的化学反应性而闻名.
独特性
2-{[4-乙基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]乙酰胺由于其三唑、苯并噻唑和吡啶环的组合而具有独特性,这些组合赋予了其特定的化学和生物学特性
属性
CAS 编号 |
618414-65-6 |
|---|---|
分子式 |
C25H22N6OS2 |
分子量 |
486.6 g/mol |
IUPAC 名称 |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H22N6OS2/c1-3-31-23(20-6-4-5-13-26-20)29-30-25(31)33-15-22(32)27-18-10-8-17(9-11-18)24-28-19-12-7-16(2)14-21(19)34-24/h4-14H,3,15H2,1-2H3,(H,27,32) |
InChI 键 |
PFLJWPJKKMCTRX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate](/img/structure/B12011170.png)

![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)

![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
